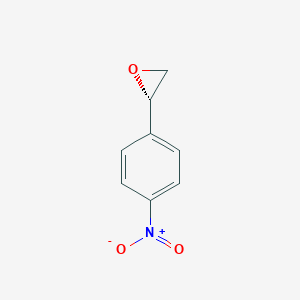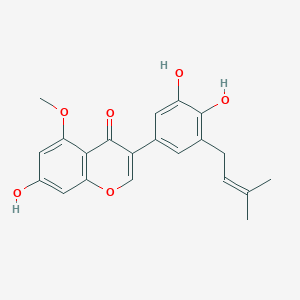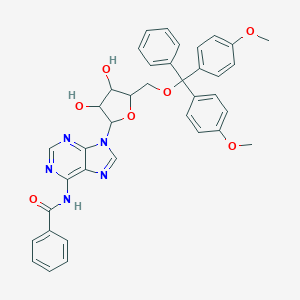
5'-DMT-Bz-rA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its high purity and stability, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-Bz-rA involves multiple steps, starting with the protection of the adenosine nucleoside. The 5’-hydroxyl group is protected with a 4,4’-dimethoxytrityl (DMT) group, and the N6 position is protected with a benzoyl (Bz) group. The 2’-hydroxyl group is protected with a tert-butyldimethylsilyl (tBDMS) group. Finally, the 3’-hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl-(N,N-diisopropyl)phosphoramidite .
Industrial Production Methods
Industrial production of 5’-O-DMT-Bz-rA follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-Bz-rA undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Reduction: The cyanoethyl group can be reduced to form a primary amine.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) for DMT removal.
Major Products Formed
Oxidation: Formation of the corresponding phosphate.
Reduction: Formation of the primary amine derivative.
Substitution: Formation of the deprotected nucleoside.
Scientific Research Applications
5’-O-DMT-Bz-rA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Oligonucleotide Synthesis: Used as a building block for the synthesis of RNA and DNA oligonucleotides.
Drug Development: Serves as an intermediate in the synthesis of cyclic di-nucleotide compounds, which have potential therapeutic applications.
Biochemical Research: Used in studies involving nucleic acid interactions and modifications.
Mechanism of Action
The mechanism of action of 5’-O-DMT-Bz-rA involves its incorporation into oligonucleotides during chemical synthesis. The protecting groups (DMT, Bz, tBDMS) ensure selective reactions at specific positions, allowing for the precise construction of nucleic acid sequences. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and functionality of the synthesized oligonucleotides .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-Bz-rG: Similar structure but with guanosine instead of adenosine.
5’-O-DMT-Bz-rC: Similar structure but with cytidine instead of adenosine.
5’-O-DMT-Bz-rU: Similar structure but with uridine instead of adenosine.
Uniqueness
5’-O-DMT-Bz-rA is unique due to its specific combination of protecting groups and its role as an intermediate in the synthesis of cyclic di-nucleotide compounds. Its high purity and stability make it particularly valuable for precise oligonucleotide synthesis and other biochemical applications .
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-32(44)33(45)37(50-30)43-23-41-31-34(39-22-40-35(31)43)42-36(46)24-9-5-3-6-10-24/h3-20,22-23,30,32-33,37,44-45H,21H2,1-2H3,(H,39,40,42,46)/t30-,32-,33-,37-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHBEJADZCSKCY-GONXPTGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
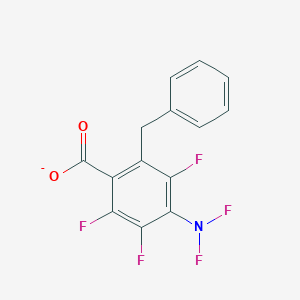
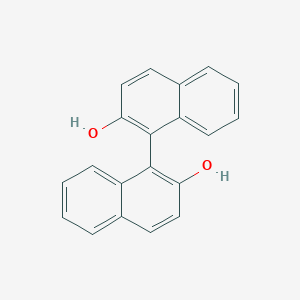
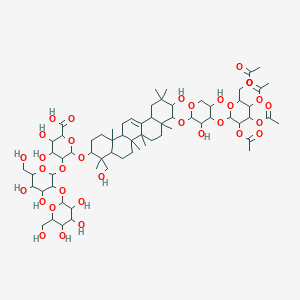

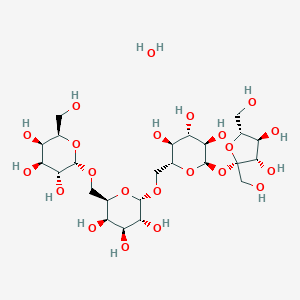

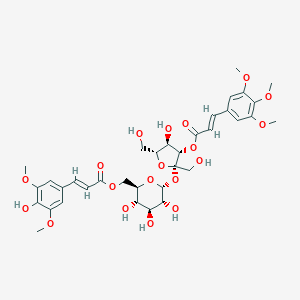
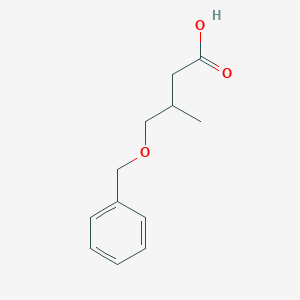
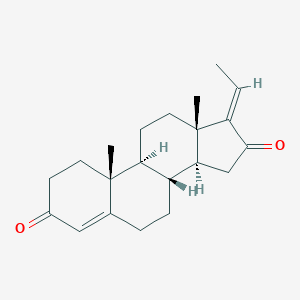
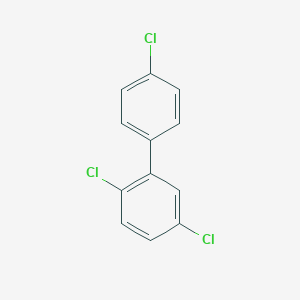
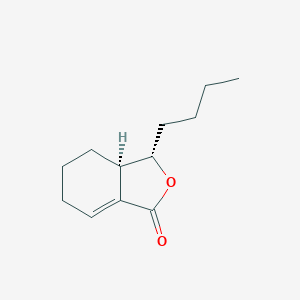
![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
